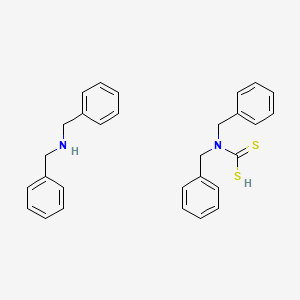
Dibenzylammonium dibenzyldithiocarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibenzylammonium dibenzyldithiocarbamate is a chemical compound with the molecular formula C29H30N2S2 and a molecular weight of 470.69 g/mol . It is primarily used for the enrichment of heavy metals and is known for its high purity, typically ≥97.0% . This compound is often utilized in analytical chemistry for the precipitation of trace amounts of heavy metals for subsequent analysis by techniques such as x-ray fluorescence spectroscopy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dibenzylammonium dibenzyldithiocarbamate can be synthesized through the reaction of dibenzylamine with carbon disulfide in the presence of a base. The reaction typically proceeds as follows:
- A base, such as sodium hydroxide, is introduced to facilitate the reaction.
- The mixture is stirred at room temperature until the reaction is complete, forming dibenzyldithiocarbamate.
- The product is then purified by recrystallization .
Dibenzylamine: is dissolved in an appropriate solvent such as ethanol.
Carbon disulfide: is added to the solution.
Industrial Production Methods
In industrial settings, the production of this compound involves similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and automated systems helps in maintaining consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Dibenzylammonium dibenzyldithiocarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides.
Reduction: It can be reduced to form thiols.
Substitution: It can undergo nucleophilic substitution reactions where the dithiocarbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide or other peroxides.
Reducing agents: Sodium borohydride or lithium aluminum hydride.
Nucleophiles: Halides, amines, or alcohols.
Major Products
The major products formed from these reactions include disulfides, thiols, and substituted dithiocarbamates .
Wissenschaftliche Forschungsanwendungen
Dibenzylammonium dibenzyldithiocarbamate has a wide range of applications in scientific research:
Biology: Employed in the study of metal ion interactions with biological molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form complexes with metal ions.
Industry: Utilized in the purification of water by removing trace metal contaminants.
Wirkmechanismus
The mechanism by which dibenzylammonium dibenzyldithiocarbamate exerts its effects involves the formation of complexes with metal ions. The dithiocarbamate group has a high affinity for metal ions, allowing it to effectively bind and precipitate them from solutions. This property is particularly useful in analytical chemistry and environmental science for the detection and removal of trace metals .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sodium dibenzyldithiocarbamate
- Zinc diethyldithiocarbamate
- Copper diethyldithiocarbamate
Uniqueness
Dibenzylammonium dibenzyldithiocarbamate is unique due to its high purity and specific application in the enrichment of heavy metals. Unlike other dithiocarbamates, it is particularly effective in the precipitation of trace metals, making it valuable in analytical and environmental applications .
Eigenschaften
CAS-Nummer |
66216-84-0 |
|---|---|
Molekularformel |
C29H30N2S2 |
Molekulargewicht |
470.7 g/mol |
IUPAC-Name |
N-benzyl-1-phenylmethanamine;dibenzylcarbamodithioic acid |
InChI |
InChI=1S/C15H15NS2.C14H15N/c17-15(18)16(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14;1-3-7-13(8-4-1)11-15-12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,17,18);1-10,15H,11-12H2 |
InChI-Schlüssel |
TVQBOCMFTVVKMG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CNCC2=CC=CC=C2.C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=S)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



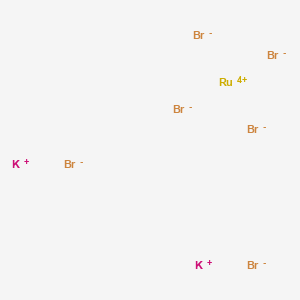

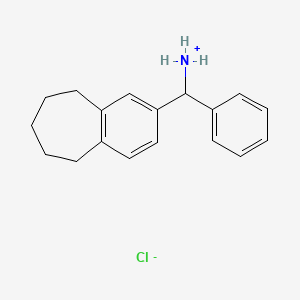
![1-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]-4-octylbenzene](/img/structure/B13769025.png)

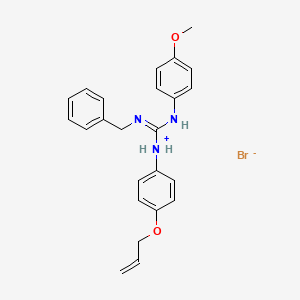
![[2-(2,4-Dichlorophenyl)-1-methylethyl]-hydrazine](/img/structure/B13769034.png)
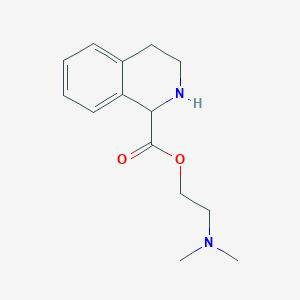
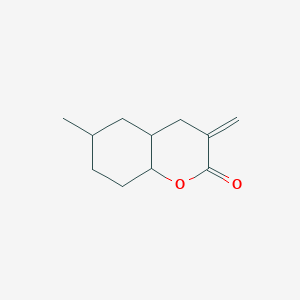
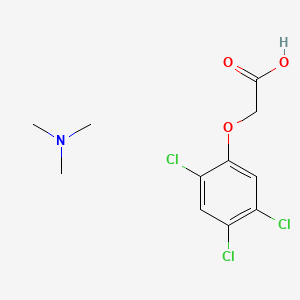

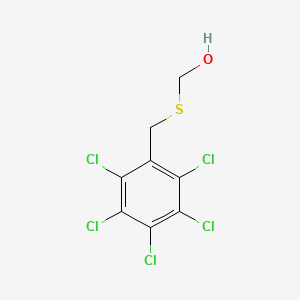
![3-methyl-4-nitro-N-[(E)-1-[3-(tetrazol-1-yl)phenyl]ethylideneamino]benzamide](/img/structure/B13769072.png)
